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Methoxyacetic acid, pentadecyl ester

Cat. No.: B13415157
M. Wt: 300.5 g/mol
InChI Key: UCVVZCMBRPQANS-UHFFFAOYSA-N
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Description

Significance of Methoxyacetic Acid Derivatives in Contemporary Chemical and Biological Research

Methoxyacetic acid derivatives, particularly its esters, hold a notable position in modern chemical research, primarily due to their application as protecting groups in organic synthesis. researchgate.netuchicago.edunih.govlibretexts.orgwikipedia.orgorganic-chemistry.org The methoxyacetate (B1198184) (MAc) group offers a stable yet selectively removable shield for hydroxyl groups, a crucial function in the multi-step synthesis of complex molecules. researchgate.netnih.gov This stability allows other parts of a molecule to undergo chemical transformations without affecting the protected hydroxyl group. researchgate.netnih.gov

From a biological perspective, the parent compound, methoxyacetic acid (MAA), is recognized as a significant metabolite of various industrial chemicals, such as the solvent 2-methoxyethanol. wikipedia.orginchem.orgresearchgate.netenv.go.jpnih.govecetoc.org The study of MAA has been pivotal in understanding the metabolic pathways and toxicological profiles of these widely used substances. medchemexpress.comnih.govindustrialchemicals.gov.au Research has shown that MAA can influence cellular processes, and it is considered the primary mediator of the systemic toxicity associated with its parent glycol ethers. industrialchemicals.gov.au

Historical Context of Research on Methoxyacetic Acid and its Metabolites in Scientific Inquiry

The scientific inquiry into methoxyacetic acid has its roots in the mid-20th century, coinciding with the expanded industrial use of ethylene glycol ethers. researchgate.netecetoc.org Initial research focused on the metabolism of these solvents in both animals and humans, leading to the identification of methoxyacetic acid as a major and toxic metabolite. wikipedia.orginchem.orgenv.go.jpnih.gov

Early toxicological studies were crucial in characterizing the adverse effects associated with exposure to ethylene glycol monomethyl ether (EGME), with findings indicating that its toxicity is primarily due to its in vivo conversion to methoxyacetic acid. nih.gov These historical investigations laid the groundwork for establishing safety guidelines and understanding the mechanisms of toxicity, particularly concerning reproductive and developmental health. wikipedia.orgresearchgate.netnih.gov This body of research underscored the importance of studying not just the parent compounds used in industrial applications, but also their metabolic byproducts.

Research Trajectories and Academic Objectives for Investigating Pentadecyl Methoxyacetate

While extensive research on Methoxyacetic acid, pentadecyl ester is not yet prevalent in the literature, its chemical structure as a long-chain fatty acid ester suggests several potential avenues for future investigation. taylorandfrancis.comnih.govaalto.finih.govgoogle.commdpi.commdpi.com The academic objectives for studying this compound would likely focus on elucidating its unique properties and potential applications, drawing parallels with other long-chain esters.

Given its characterization as a volatile phytochemical, one research trajectory could explore its role in plant biology and its potential as a natural signaling molecule or defense compound. pharmaffiliates.comimpurity.complos.org In the field of advanced materials, the long pentadecyl chain could impart desirable properties such as hydrophobicity and flexibility, making it a candidate for the development of novel biocompatible coatings, plasticizers, or lubricants. aalto.figoogle.com

Furthermore, the intersection of its long alkyl chain and the methoxyacetate group could lead to investigations into its potential as a biocompatible solvent. mdpi.comnih.govresearchgate.netwisdomlib.orgnih.gov Research in this area would aim to characterize its solubility profile and assess its suitability for use in formulations within the food, cosmetic, and pharmaceutical industries, where non-toxic and environmentally friendly solvents are in high demand. researchgate.net

Table 1: Chemical Properties of this compound

Property Value
CAS Number 959264-10-9 pharmaffiliates.com
Molecular Formula C18H36O3 pharmaffiliates.com
Molecular Weight 300.48 g/mol pharmaffiliates.com
IUPAC Name Pentadecyl 2-methoxyacetate
Synonyms Acetic acid, 2-methoxy-, pentadecyl ester pharmaffiliates.com
Computed XLogP3 7.1 nih.gov
Appearance Not Available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O3 B13415157 Methoxyacetic acid, pentadecyl ester

Properties

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

pentadecyl 2-methoxyacetate

InChI

InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18(19)17-20-2/h3-17H2,1-2H3

InChI Key

UCVVZCMBRPQANS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOC(=O)COC

Origin of Product

United States

Natural Occurrence and Isolation of Pentadecyl Methoxyacetate from Biological Matrices

Identification in Diverse Phytochemical Extracts

The detection of pentadecyl methoxyacetate (B1198184) has been reported in a range of botanical and fermented samples. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical method used for its identification, allowing for the separation and characterization of this and other volatile compounds within complex mixtures.

Isolation from Rhazya stricta Plant Extracts

Multiple phytochemical profiling studies of the medicinal plant Rhazya stricta have consistently identified Methoxyacetic acid, pentadecyl ester (often listed as Methoxyacetic acid, 2-pentadecyl ester) as a constituent. researchgate.net This compound has been detected in extracts derived from the roots of the plant. ms-editions.cl The identification was achieved through GC-MS analysis, which is a standard method for characterizing the various phytochemicals, including alkaloids, flavonoids, and fatty acid compounds, present in R. stricta. researchgate.netresearchgate.netmdpi.comnih.gov The presence of this ester is part of the complex chemical makeup that contributes to the plant's traditional medicinal uses. researchgate.net

**Table 1: Identification of this compound in *Rhazya stricta***

Plant Part Extraction Method Analytical Technique Reference
Root Solvent Extraction GC-MS researchgate.net
Not Specified Not Specified GC-MS researchgate.net

Presence in Fermented Food Products

Beyond plant extracts, this compound has been detected in fermented food products. Specifically, an analysis of Virgin Coconut Oil (VCO) produced through traditional fermentation methods identified this compound. researchgate.net The study aimed to characterize the phytochemical content of the fermented VCO and found pentadecyl methoxyacetate among the minor constituents. researchgate.net This finding indicates that the fermentation process may influence the formation or release of such esters.

Methodologies for Extraction and Enrichment from Complex Natural Samples

The isolation of long-chain esters like pentadecyl methoxyacetate from complex natural sources such as plant tissues or fermented oils requires systematic extraction and purification strategies. These methods are designed to efficiently separate lipids and other nonpolar compounds from the bulk matrix.

Solvent-Based Extraction Techniques for Long-Chain Esters

Solvent-based extraction is a fundamental technique for isolating long-chain esters from biological materials. The choice of solvent is crucial and depends on the polarity of the target compound. For esters and other lipids, a mixture of polar and nonpolar solvents is often most effective. researchgate.net

A widely used method involves a combination of chloroform (B151607) and methanol (B129727), which can efficiently disrupt cell membranes and dissolve both neutral and polar lipids. nih.gov The process typically involves macerating the sample in the solvent mixture, followed by filtration and partitioning to separate the lipid-containing organic phase from the aqueous phase. Studies on R. stricta have utilized various solvents, including chloroform-methanol, ethanol, and ethyl acetate (B1210297), demonstrating that the choice of solvent significantly impacts the yield and profile of the extracted phytochemicals. researchgate.netmdpi.comnih.gov For instance, a chloroform-methanol mixture was found to provide the highest extraction yield for various compounds from R. stricta. researchgate.netnih.gov The crude extract obtained is then concentrated, often under vacuum, to yield a residue rich in esters and other extracted compounds.

Advanced Chromatographic Separation Strategies for Isolation

Following initial solvent extraction, chromatographic techniques are essential for the separation and purification of specific compounds like pentadecyl methoxyacetate from the complex crude extract.

Column Chromatography is often used as a primary purification step. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a gradient of solvents (mobile phase) is then passed through the column, separating compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most prominent technique for the final identification and quantification of volatile esters. In this method, the volatile components of the extract are vaporized and separated in a gas chromatograph before being detected and identified by a mass spectrometer. The GC-MS analyses of polyherbal extracts and Rhazya stricta that identified pentadecyl methoxyacetate exemplify the power of this technique for separating and characterizing components of a complex mixture. journaljocamr.comresearchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for non-volatile or thermally unstable compounds. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is particularly well-suited for separating esters based on their hydrophobicity.

Table 2: Summary of Extraction and Separation Techniques for Long-Chain Esters

Technique Principle Application in Ester Isolation
Solvent Extraction Differential solubility of compounds in various solvents. Initial isolation of lipids and esters from raw biological material using solvents like chloroform-methanol.
Column Chromatography Differential adsorption of compounds to a solid stationary phase. Purification of crude extracts to separate fractions containing esters from other compound classes.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. High-resolution separation of individual esters from a complex mixture prior to identification.
Mass Spectrometry (MS) Identification of compounds based on their mass-to-charge ratio. Used in conjunction with GC (GC-MS) for the definitive identification of pentadecyl methoxyacetate.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. Purification and separation of esters, especially those that are non-volatile.

Synthetic Methodologies and Catalytic Pathways for Pentadecyl Methoxyacetate and Analogous Derivatives

Chemical Synthesis Approaches for Methoxyacetic Acid Esters

The formation of methoxyacetic acid esters can be achieved through several established chemical routes, primarily involving the reaction between methoxyacetic acid or its derivatives and an alcohol.

Direct Esterification and Transesterification Reactions with Long-Chain Alcohols

Direct esterification is a fundamental method for synthesizing esters, including those with long-chain alcohols like pentadecanol. This reaction typically involves the condensation of a carboxylic acid (methoxyacetic acid) and an alcohol, often in the presence of an acid catalyst to increase the reaction rate.

Another significant pathway is the reaction of a chloroacetic acid ester with an alkali metal methoxide, such as sodium methoxide, to form a methoxyacetic acid ester. google.com This initial product, often a methyl or ethyl ester, can then be converted to the desired long-chain ester via transesterification. google.com In this subsequent step, the lower alcohol is exchanged for a higher alcohol, such as pentadecanol. google.com The transesterification is typically driven to completion by removing the more volatile lower alcohol by distillation. google.com Challenges in these syntheses can arise when dealing with long-chain fatty acids or alcohols (those with carbon chains longer than C10), which may require specific catalytic systems to achieve high yields. researchgate.net

Reaction Type Reactants Catalyst Example Key Feature
Direct EsterificationMethoxyacetic acid + PentadecanolSulfuric AcidDirect formation of the final ester.
TransesterificationMethyl Methoxyacetate (B1198184) + PentadecanolSodium MethoxideStep-wise synthesis, driven by removal of methanol (B129727). google.com

Stereoselective and Chemoenzymatic Synthesis of Methoxyacetate Derivatives

Modern synthetic chemistry increasingly focuses on methods that offer high selectivity. Chemoenzymatic synthesis, which combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes), provides an innovative route to methoxyacetate derivatives. mdpi.com This approach leverages the strengths of both chemical and biocatalysis to enable selective and more environmentally friendly production pathways. mdpi.com

For instance, enzymes like lipases can be used to catalyze esterification reactions with high chemo-, regio-, and enantioselectivity. This is particularly valuable for creating chiral esters or for reactions involving multifunctional molecules where specific hydroxyl groups must be targeted. While direct examples for pentadecyl methoxyacetate are not extensively documented, the principles of chemoenzymatic synthesis are broadly applicable to ester production. mdpi.commanchester.ac.uk This can involve the enzymatic hydrolysis of a precursor followed by a chemically or enzymatically catalyzed esterification. mdpi.com Stereoselective synthesis methods are also employed to create specific isomers of related compounds, such as methyl (Z)-α-methoxyacrylates, using reagents like chromium(II) chloride under mild conditions. researchgate.net

Novel Catalytic Systems for Esterification Processes

The efficiency of ester synthesis is heavily dependent on the catalyst used. Research into novel catalytic systems aims to improve reaction rates, yields, and selectivity while often reducing the environmental impact.

Application of Lewis Acidic Ionic Liquids in Ester Synthesis

Lewis acidic ionic liquids have emerged as effective dual solvent-catalysts for esterification. researchgate.net These catalysts are non-volatile, thermally stable, and can be recycled, making them a greener alternative to traditional acid catalysts. A notable example is a deep eutectic solvent formed from choline (B1196258) chloride (ChCl) and zinc chloride (ZnCl2) in a 1:2 molar ratio. researchgate.net This system has been successfully used in the liquid-liquid biphasic synthesis of long-chain wax esters. researchgate.net The biphasic nature of the reaction allows for easy separation of the product from the catalyst, combining the benefits of both homogeneous and heterogeneous catalysis. researchgate.net The ionic liquid can often be recycled multiple times without a significant drop in activity. researchgate.net

Historically, the term "Lewis acidic ionic liquids" was closely associated with halometallate systems, particularly chloroaluminates. nih.govnih.gov However, newer alternatives that are less sensitive to moisture, such as those based on FeCl3 or zinc salts, have been developed. researchgate.netscirp.org

Catalyst System Composition Application Advantages
Lewis Acidic Ionic LiquidCholine chloride·2ZnCl2Synthesis of long-chain wax estersDual solvent-catalyst, high yield, catalyst recyclability, easy product separation. researchgate.net
Halometallate ILsOrganic Cation + Halometallate AnionIndustrial alkylation processesWell-established Lewis acid catalysts. nih.govswadzba-kwasny-lab.org

Biocatalytic Strategies for Fatty Acid Ester Production

Biocatalysis offers a highly specific and mild alternative for producing fatty acid esters. Enzymes, particularly lipases, are widely used for this purpose due to their ability to function under gentle conditions and their high selectivity. Immobilized lipases, such as Novozym® 435, have proven effective in catalyzing the synthesis of various esters, including those from long-chain or branched substrates. nih.govresearchgate.net

These reactions are often conducted in solvent-free media, which aligns with the principles of green chemistry. nih.gov The optimization of reaction conditions, such as temperature and substrate molar ratio, is crucial for achieving high conversion rates. researchgate.net For example, in the synthesis of 2-ethylhexyl 2-methylhexanoate, reaction temperatures of 70-80°C with a slight molar excess of the alcohol resulted in conversions up to 99%. researchgate.net The immobilized enzyme can also be recovered and reused for multiple cycles, enhancing the economic viability of the process. researchgate.net

Preparation of Isotopically Labeled Analogs for Mechanistic Tracing Studies

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms and metabolic pathways. The preparation of an isotopically labeled analog of pentadecyl methoxyacetate would involve incorporating a stable isotope, such as Deuterium (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O), into either the methoxyacetic acid or the pentadecanol moiety.

For example, ¹³C-labeled pentadecyl methoxyacetate could be synthesized using ¹³C-labeled methoxyacetic acid and unlabeled pentadecanol. The labeled acid itself could be prepared from precursors like ¹³C-labeled monochloroacetic acid. Alternatively, ¹⁸O-labeling could be used to trace the path of the oxygen atoms during the esterification reaction, confirming whether the ester oxygen originates from the alcohol or the carboxylic acid.

While specific literature detailing the synthesis of isotopically labeled Methoxyacetic acid, pentadecyl ester is not prominent, the general synthetic routes described above (e.g., direct esterification) would be applicable. The labeled starting materials would be carried through the reaction sequence to yield the final labeled product. These labeled analogs could then be used in spectroscopic studies (e.g., NMR, Mass Spectrometry) to follow the transformation and fate of the molecule in chemical or biological systems.

Mechanistic Investigations of Biological Activity and Molecular Interactions of Methoxyacetic Acid Esters

Cellular Homeostasis and Apoptosis Pathway Modulation

Research into methoxyacetate (B1198184) analogs, particularly methoxyacetic acid (MAA), has identified significant impacts on fundamental cellular processes, including the induction of programmed cell death (apoptosis) and the regulation of the cell cycle. These compounds can alter the delicate balance of cellular homeostasis, pushing cells toward arrest or apoptosis through specific molecular pathways.

Induction of Apoptosis in Select Cell Lines by Methoxyacetate Analogs

Methoxyacetic acid has been shown to dose-dependently induce apoptosis in several human prostate cancer cell lines. nih.govnih.gov This pro-apoptotic activity is not a generalized cytotoxic effect but is mediated through specific signaling cascades. The mechanism involves the downregulation of key anti-apoptotic genes, which in turn unleashes the cellular machinery for controlled cell death. nih.govnih.govresearchgate.net

A primary target in this pathway is the gene BIRC2 (Baculoviral IAP Repeat Containing 2), also known as cIAP1. nih.govnih.gov The protein product of this gene normally functions to inhibit caspases, which are the primary executioner enzymes of apoptosis. By downregulating BIRC2, MAA relieves this inhibition, leading to the activation of initiator and executioner caspases, specifically Caspase-7 and Caspase-3. nih.govnih.gov The activation of these caspases commits the cell to the apoptotic pathway, resulting in characteristic morphological and biochemical changes associated with programmed cell death. nih.gov This mechanism has been observed consistently across various prostate cancer cell models. researchgate.netmdpi.com

Table 1: Effects of Methoxyacetate Analogs on Apoptosis Pathways
Cell LineKey Molecular EffectDownstream ConsequenceReference
LNCaP (Prostate Cancer)Downregulation of BIRC2 (cIAP1)Activation of Caspase-3 and Caspase-7 nih.govmdpi.com
C4-2B (Prostate Cancer)Downregulation of BIRC2 (cIAP1)Activation of Caspase-3 and Caspase-7 nih.govmdpi.com
PC-3 (Prostate Cancer)Inhibition of cell growthInduction of apoptosis nih.govmdpi.com
DU-145 (Prostate Cancer)Inhibition of cell growthInduction of apoptosis nih.govmdpi.com

Regulation of Cell Cycle Progression and Arrest Mechanisms

In addition to inducing apoptosis, methoxyacetate analogs can halt cell proliferation by interfering with the cell cycle. Studies have demonstrated that MAA can induce cell cycle arrest, primarily at the G1 phase, in multiple prostate cancer cell lines. nih.govnih.govmdpi.com This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby stopping cell division.

The mechanism underlying this G1 arrest involves the modulation of key cell cycle regulatory proteins. A critical event is the upregulation of the p21 protein, a potent cyclin-dependent kinase (CDK) inhibitor. nih.govnih.gov By increasing p21 expression, MAA effectively puts a brake on the cell cycle engine. This is followed by the downregulation of CDK4 and CDK2, kinases that are essential for the G1-to-S phase transition. nih.govnih.gov The combined effect of increased p21 and decreased CDK2/4 activity results in a robust G1 phase arrest. nih.gov Interestingly, this p21 upregulation occurs independently of the p53 tumor suppressor pathway, a common regulator of p21. nih.govnih.gov

Table 2: Methoxyacetate Analog-Induced Cell Cycle Regulation
Cell LinePhase of ArrestKey Upregulated ProteinKey Downregulated ProteinsReference
LNCaPG1 Phasep21CDK2, CDK4 nih.govmdpi.com
C4-2BG1 Phasep21CDK2, CDK4 nih.govmdpi.com
PC-3G1 Phasep21CDK2, CDK4 mdpi.com
DU-145G1 Phasep21CDK2, CDK4 mdpi.com

Epigenetic Modifications and Gene Expression Dynamics

The biological activities of methoxyacetate derivatives are deeply rooted in their ability to cause epigenetic modifications, which alter gene expression without changing the DNA sequence itself. A key mechanism is the inhibition of histone deacetylase (HDAC) enzymes, leading to widespread changes in the expression of genes that govern development and cellular function.

Elucidation of Histone Deacetylase (HDAC) Inhibition Mechanisms by Methoxyacetate Derivatives

Methoxyacetic acid is recognized as a histone deacetylase (HDAC) inhibitor. nih.govnih.govbohrium.com HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure (heterochromatin) that represses gene transcription. ijbcp.comyoutube.com By inhibiting HDACs, MAA and its derivatives prevent the removal of these acetyl groups. nih.gov This results in histone hyperacetylation, which creates a more open and relaxed chromatin state (euchromatin). ijbcp.comyoutube.com This open structure allows transcription factors and the cellular transcription machinery to access DNA more readily, leading to the expression of previously silenced genes. ijbcp.com

The ability of MAA to induce p21 expression and cause cell cycle arrest is directly linked to its function as an HDAC inhibitor. nih.govnih.gov By inhibiting HDAC activity, MAA promotes an open chromatin structure around the p21 gene promoter, facilitating its transcription and leading to the observed G1 arrest. nih.gov

Alterations in Developmental Regulator Gene Expression Profiles

The epigenetic changes induced by methoxyacetate derivatives have significant consequences for embryonic development. Studies using mouse gastruloids, an in vitro model that mimics early embryonic morphogenesis, have shown that MAA can impair axial elongation. bohrium.comnih.gov This morphological defect is linked to significant alterations in the expression of developmental regulator genes. bohrium.com

Specifically, MAA was found to upregulate target genes of the retinoic acid (RA) signaling pathway. bohrium.comnih.gov Retinoic acid is a critical signaling molecule in development, and its pathway must be exquisitely controlled. The disruption of this pathway by MAA, likely through its HDAC inhibitory action, contributes to its observed effects on morphogenesis. bohrium.com Further research in Leydig cell models has also shown that MAA exposure can affect the expression of key developmental genes, including several Hox genes, which are crucial for establishing the body plan during development. sigmaaldrich.com

Metabolic and Cellular Process Interference

Interplay with One-Carbon Transfer Pathways and Folate Metabolism

Direct experimental studies on the interaction of methoxyacetic acid, pentadecyl ester with one-carbon transfer pathways and folate metabolism have not been documented in publicly available research. However, the biological activity of this ester is likely mediated through its hydrolysis to methoxyacetic acid (MAA) and pentadecanol. The metabolic fate of the long-chain alcohol is to enter the fatty acid pool, while MAA is known to exert significant biological effects, including interference with one-carbon metabolism.

Methoxyacetic acid, the active metabolite, is hypothesized to disrupt the availability of one-carbon units that are essential for the biosynthesis of purines and pyrimidines. Folate metabolism is central to these one-carbon transfer reactions, where tetrahydrofolate (THF) acts as a crucial carrier of one-carbon moieties in various oxidation states. nih.gov These reactions are fundamental for DNA and RNA synthesis, processes vital for normal cellular proliferation and differentiation.

Research on the developmental toxicity of 2-methoxyethanol, which is rapidly oxidized to MAA, supports this hypothesis. Studies have shown that the embryotoxic effects of MAA can be mitigated by the administration of compounds that can supply one-carbon units, such as formate, glycine, and serine. This suggests that MAA-induced toxicity may stem from a depletion of the one-carbon pool, thereby hindering the synthesis of essential macromolecules. The structural similarity of MAA to sarcosine, an intermediate in a pathway that generates one-carbon units, further points to a competitive interaction with enzymes involved in folate-mediated one-carbon transfers.

While these findings are based on the free acid, they provide a plausible mechanistic framework for the biological activity of its long-chain esters like the pentadecyl ester, assuming its metabolic conversion to MAA in vivo.

Antimicrobial Efficacy and Underlying Mechanisms of Ester Analogs

There is a notable absence of direct experimental research on the antimicrobial efficacy of this compound. However, studies on closely related ester analogs and other long-chain fatty acid esters suggest potential antimicrobial properties and offer insights into the possible mechanisms of action. The antimicrobial activity of esters is often linked to the length of the alkyl chain, which influences their lipophilicity and ability to interact with microbial cell membranes. agriculturejournals.cz

A study involving in silico molecular docking identified a related compound, methoxyacetic acid, 3-tetradecyl ester, as a promising antibacterial agent. amazonaws.com This computational analysis predicted a stable binding interaction between the ester and bacterial protein targets, suggesting a potential mechanism for its antibacterial effect. amazonaws.com Furthermore, methoxyacetic acid, 2-tetradecyl ester has been identified as a bioactive component in the methanolic bark extract of Lannea acida, a plant with traditional uses in treating various ailments. researchgate.net

The general antimicrobial activity of long-chain fatty acids and their esters is well-documented. scielo.brnih.gov Their primary mode of action is often attributed to the disruption of the bacterial cell membrane's integrity. The lipophilic alkyl chains can insert into the phospholipid bilayer, leading to increased membrane fluidity, leakage of intracellular components, and eventual cell death. For some esters, their antimicrobial effect is activated by microbial enzymes that hydrolyze the ester bond, releasing the active acid and alcohol moieties. nih.gov

The length of the fatty acid chain is a critical determinant of antibacterial activity. For instance, studies on long-chain fatty alcohols have shown that those with aliphatic carbon chains ranging from 13 to 15 atoms exhibit the most effective growth-inhibitory activity against bacteria like Staphylococcus aureus. mdpi.com This suggests that the pentadecyl (C15) chain of this compound is within an optimal range for potential antimicrobial effects.

Below are data tables summarizing findings on related methoxyacetic acid esters and the antimicrobial activity of various long-chain esters.

Table 1: In Silico Molecular Docking Results for Methoxyacetic Acid, 3-Tetradecyl Ester Against Bacterial Proteins

Target ProteinOrganismPDB IDBinding Affinity (kcal/mol)
DNA Gyrase Subunit BEscherichia coli2YKT-5.8
Type III Secretion System ProteinSalmonella Typhi5JW7-6.2

Data sourced from an in silico analysis which suggests potential antibacterial activity based on binding affinity. amazonaws.com

Table 2: Antimicrobial Activity of Selected Long-Chain Fatty Acid Esters

CompoundTarget MicroorganismActivity
Fatty Acid Methyl Esters (FAME) from Excoecaria agallochaBacillus subtilisAntibacterial
Fatty Acid Methyl Esters (FAME) from Excoecaria agallochaStaphylococcus aureusAntibacterial
Fatty Acid Methyl Esters (FAME) from Excoecaria agallochaCandida albicansAntifungal
Octanoic acid ethyl esterMalassezia spp.Antifungal
2-Propenoic acid, pentadecyl esterEscherichia coli B906Antibacterial
2-Propenoic acid, pentadecyl esterPseudomonas aeruginosa B907Antibacterial

This table presents examples of antimicrobial activity observed for various long-chain fatty acid esters against different microorganisms. scielo.brnih.govsemanticscholar.org

Advanced Analytical Methodologies for Qualitative and Quantitative Characterization

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is the cornerstone of modern analytical chemistry, providing the means to separate individual components from a mixture. For an ester like Methoxyacetic acid, pentadecyl ester, which is characterized as a volatile phytochemical compound, several chromatographic techniques are particularly well-suited. pharmaffiliates.comimpurity.com

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful technique for the analysis of volatile and semi-volatile compounds, making it ideal for this compound. jmchemsci.com The process involves separating compounds in a gaseous mobile phase followed by their detection and identification using mass spectrometry. thepharmajournal.com Identification is typically confirmed by comparing the acquired mass spectrum with established spectral libraries, such as the NIST Mass Spectrometry Data Center. nih.gov

For the related isomer, Methoxyacetic acid, 3-pentadecyl ester, specific GC-MS spectral data has been cataloged, providing a reference for identification. nih.gov The analysis reveals a characteristic fragmentation pattern essential for its unambiguous identification in a sample. nih.gov Similarly, other related long-chain methoxyacetic acid esters, such as the 2-tridecyl and octadecyl esters, have been successfully identified in complex mixtures using GC-MS, demonstrating the technique's robustness for this class of compounds. nih.govisca.me

Table 1: GC-MS Data for Methoxyacetic acid, 3-pentadecyl ester

ParameterValueSource
NIST Number282052 nih.gov
LibraryMain library nih.gov
Total Peaks107 nih.gov
Top Peak (m/z)45 nih.gov
2nd Highest Peak (m/z)57 nih.gov
3rd Highest Peak (m/z)43 nih.gov

While GC-MS is highly effective, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly for analyzing less volatile or thermally sensitive compounds within complex lipid matrices. Although specific LC-MS applications for this compound are not extensively documented, the principles of the technique are applicable. For LC-MS analysis, the selection of the mobile phase is critical for compatibility with the mass spectrometer. Volatile buffers and acids, such as formic acid, are preferred over non-volatile alternatives like phosphoric acid to ensure efficient ionization and prevent contamination of the MS instrument. sielc.com

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are premier techniques for high-resolution separations. These methods can be used for both analytical quantification and preparative isolation. sielc.com The parent compound, Methoxyacetic acid, can be effectively analyzed by reverse-phase (RP) HPLC. sielc.com Given the long pentadecyl chain, this compound is significantly nonpolar and would be well-retained on a C18 or similar RP-HPLC column, allowing for excellent separation from more polar matrix components. UHPLC, utilizing smaller particle-packed columns, offers the advantage of faster analysis times and improved resolution compared to traditional HPLC. sielc.com

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.net For GC analysis, the primary goals of derivatization are to increase a compound's volatility and thermal stability, and to reduce its polarity to minimize undesirable interactions with the chromatographic system. researchgate.netsigmaaldrich.com

While this compound is already an ester, its parent carboxylic acid (methoxyacetic acid) would require derivatization for effective GC analysis. The most common approach for carboxylic acids is conversion to their corresponding methyl esters (Fatty Acid Methyl Esters, or FAMEs). sigmaaldrich.comaocs.org This process, known as esterification, neutralizes the polar carboxyl group, significantly increasing volatility. sigmaaldrich.com

Common reagents for this purpose include:

Acid-catalyzed esterification: Reagents like methanolic hydrogen chloride (HCl) or boron trifluoride (BF₃) in methanol (B129727) are widely used to convert carboxylic acids into methyl esters. colostate.eduaocs.orgsigmaaldrich.com

Diazomethane: This is a highly effective methylating agent that reacts rapidly and quantitatively with carboxylic acids. colostate.edu However, it is also highly toxic and explosive, requiring specialized handling procedures. colostate.edu

This derivatization is fundamental for profiling short-chain and polar acids that are otherwise not amenable to GC analysis.

Distinguishing between isomers (compounds with the same molecular formula but different structures) is a significant analytical challenge. The name "this compound" can be ambiguous without specifying the attachment point on the pentadecyl chain. The identified isomer "pentadecan-3-yl 2-methoxyacetate" indicates the ester linkage is at the third carbon of the pentadecyl group. nih.gov

To differentiate this from other positional isomers (e.g., pentadecan-1-yl or pentadecan-2-yl 2-methoxyacetate), advanced derivatization strategies can be employed. While specific methods for this compound are not detailed in the literature, techniques that create derivatives to direct mass spectrometric fragmentation can be invaluable. By introducing a charge-remote fragmentation director at a specific location on the molecule, the resulting MS/MS spectrum can provide clear evidence of the original functional group's position along the alkyl chain. This allows for the positive identification of a specific positional isomer from a mixture of several possibilities.

Spectroscopic and Spectrometric Characterization Methods

The definitive identification and quantification of this compound, rely on a suite of advanced analytical techniques. Spectroscopic and spectrometric methods provide detailed information regarding the compound's molecular weight, elemental composition, structural connectivity, and functional groups.

High-Resolution Mass Spectrometry and Tandem MS (MS/MS) for Structural Elucidation

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of this compound by providing a highly accurate mass measurement of the molecular ion. This allows for the determination of its elemental formula, C18H36O3. The calculated monoisotopic mass for this compound is 300.26644501 Da. open-raman.orgnih.gov HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can achieve mass accuracies in the low ppm range, effectively distinguishing the target analyte from other co-eluting compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of a selected precursor ion (the molecular ion, [M+H]+ or [M]+•). By isolating the ion at m/z 300.2664 and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For a long-chain ester like this compound, fragmentation typically occurs at the ester linkage. libretexts.org Key fragmentation pathways would include the cleavage of the C-O bond, loss of the alkoxy group, and rearrangements.

Predicted Tandem MS Fragmentation for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Structure/Loss
300.2664 ([M]+•) 212.2140 [C15H32]+• (Loss of methoxyacetic acid)
300.2664 ([M]+•) 89.0239 [C3H5O3]+ (Methoxyacetic acid fragment after H rearrangement)
300.2664 ([M]+•) 75.0446 [CH3OCH2CO]+ (Methoxyacetyl cation)

Note: This table is predictive, based on common ester fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of this compound, providing information on the chemical environment of each carbon and hydrogen atom.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals corresponding to the different types of protons in the molecule. The protons on the long pentadecyl chain would appear as a large, complex signal in the alkane region (δ 0.8-1.7 ppm). More specific assignments can be predicted based on proximity to the ester functional group.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity
CH₃ (terminal, pentadecyl) ~0.88 Triplet (t)
-(CH₂)₁₂- (pentadecyl chain) ~1.26 Multiplet (m)
-O-CH₂-CH₂- (pentadecyl) ~1.65 Quintet (quint)
-O-CH₂- (pentadecyl) ~4.15 Triplet (t)
CH₃-O- ~3.40 Singlet (s)

Note: Predicted values are based on typical chemical shift ranges for esters and long-chain alkanes. oregonstate.edunetlify.app

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. The carbonyl carbon of the ester group is particularly diagnostic, appearing significantly downfield.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Environment Predicted Chemical Shift (δ, ppm)
C=O (ester carbonyl) ~170-175
-O-CH₂- (pentadecyl) ~65-70
CH₃-O- ~59
-O-CH₂-C=O ~68-72

Note: Predicted values are based on typical chemical shift ranges. libretexts.orgoregonstate.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. ias.ac.in For this compound, these methods provide a characteristic "fingerprint" based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group. orgchemboulder.comspectroscopyonline.com Other key absorptions include the C-O stretches and the various C-H stretches and bends of the methoxy (B1213986) and long alkyl chain moieties. researchgate.netcdnsciencepub.com

Raman Spectroscopy: Raman spectroscopy offers complementary information. While the C=O stretch is also visible, it is typically weaker than in the IR spectrum. researchgate.net However, the C-H and C-C stretching vibrations of the long pentadecyl chain often produce strong signals, making Raman a useful tool for studying the hydrocarbon portion of the molecule. open-raman.orgresearchgate.net

Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Intensity
C=O Stretch 1750-1735 1750-1735 Strong (IR), Medium (Raman)
C-O Stretch (ester) 1300-1000 (two bands) 1300-1000 Strong (IR), Medium (Raman)
C-H (alkyl) Stretch 2960-2850 2960-2850 Strong (IR & Raman)

Optimized Sample Preparation Protocols for Diverse Matrices

The accurate analysis of this compound often requires its isolation and concentration from complex sample matrices such as environmental water, soil, or biological tissues. The development of optimized sample preparation protocols is critical to remove interfering substances and enhance analytical sensitivity.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Method Development

Liquid-Liquid Extraction (LLE): LLE is a classic technique for separating compounds based on their differential solubility in two immiscible liquids, typically an aqueous and an organic phase. wikipedia.org Given the non-polar nature of the long pentadecyl chain, this compound is expected to have high solubility in non-polar organic solvents.

For extracting the analyte from aqueous samples (e.g., river water), a typical LLE protocol would involve:

Solvent Selection: Testing solvents like hexane, dichloromethane, or ethyl acetate (B1210297) to maximize recovery of the target analyte while minimizing the co-extraction of polar interferences.

pH Adjustment: Adjusting the pH of the aqueous sample can suppress the ionization of acidic or basic matrix components, improving extraction efficiency.

Extraction and Concentration: The organic phase containing the analyte is collected, dried (e.g., with anhydrous sodium sulfate), and concentrated under a stream of nitrogen before analysis.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient alternative to LLE, involving the partitioning of the analyte between a solid sorbent and a liquid phase. raykolgroup.com For a non-polar compound like this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) would be appropriate. raykolgroup.commdpi.com

A general SPE method development workflow would include:

Sorbent Selection: Choosing a sorbent (e.g., C18-bonded silica) that provides strong retention for the non-polar pentadecyl chain.

Conditioning/Equilibration: The sorbent is conditioned with a solvent like methanol and then equilibrated with water or a buffer matching the sample matrix.

Sample Loading: The sample is passed through the SPE cartridge, and the analyte is retained on the sorbent.

Washing: A weak solvent (e.g., a water/methanol mixture) is used to wash away polar interferences that are not strongly retained.

Elution: A strong, non-polar organic solvent (e.g., acetonitrile, ethyl acetate) is used to desorb the analyte from the sorbent. The resulting eluate is then concentrated for analysis.

Microextraction Techniques (e.g., Solid-Phase Microextraction)

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and simple sample preparation technique. mdpi.com It utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. acs.org For a semi-volatile compound like this compound, headspace (HS) SPME could be employed.

Optimization of an HS-SPME method would involve:

Fiber Coating Selection: A non-polar fiber coating, such as polydimethylsiloxane (B3030410) (PDMS), would be suitable for trapping the non-polar ester.

Extraction Temperature and Time: Increasing the sample temperature can enhance the volatility of the analyte and facilitate its transfer to the headspace, but must be balanced against potential degradation. The extraction time is optimized to ensure equilibrium is reached between the sample headspace and the fiber.

Agitation: Agitation of the sample during extraction helps to accelerate the mass transfer of the analyte into the headspace.

Salt Addition: Adding salt (e.g., NaCl) to aqueous samples can increase the ionic strength of the solution, which may "salt out" the analyte and increase its concentration in the headspace, thereby improving extraction efficiency.

Following extraction, the fiber is directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis. researchgate.net

Ultrasonic-Assisted Extraction from Solid Substrates

A thorough review of scientific literature reveals a significant gap in research specifically detailing the ultrasonic-assisted extraction (UAE) of this compound from solid substrates. While the principles of UAE are well-established for the extraction of a wide array of organic compounds from various matrices, dedicated studies focusing on this particular long-chain ester are not publicly available.

Ultrasonic-assisted extraction operates on the principle of acoustic cavitation, where high-frequency sound waves create and collapse microscopic bubbles in a solvent. This process generates intense localized pressure and temperature gradients, enhancing solvent penetration into the solid matrix and facilitating the dissolution and mass transfer of target analytes. The efficiency of UAE is influenced by several key parameters, including the nature of the solvent, extraction time, temperature, ultrasonic frequency, and power.

In the absence of direct research, hypothetical parameters for the extraction of a lipophilic compound like this compound from a solid matrix could be extrapolated from studies on similar long-chain fatty acid esters or other hydrophobic molecules. A typical starting point for method development would involve selecting a non-polar or semi-polar solvent in which the ester is highly soluble, such as hexane, ethyl acetate, or a mixture thereof. Optimization would then proceed by systematically varying parameters to maximize recovery.

Table 1: Hypothetical Optimization Parameters for UAE of this compound

ParameterRange InvestigatedPotential OptimumRationale
Solvent Hexane, Acetone, Methanol, Ethyl AcetateEthyl AcetateBalances polarity for effective solvation of the ester while minimizing co-extraction of highly non-polar interferences.
Temperature (°C) 30 - 6045Elevated temperatures can enhance solubility and diffusion rates, but excessive heat may risk degradation of the target analyte.
Extraction Time (min) 10 - 4030Sufficient time is required for the solvent to penetrate the matrix and for the analyte to diffuse out. Prolonged sonication may not significantly increase yield and could lead to analyte degradation.
Ultrasonic Power (W) 100 - 300250Higher power increases cavitation intensity, but excessive power can lead to sample overheating and degradation of the target compound.
Solid-to-Solvent Ratio (g/mL) 1:10 - 1:301:20Ensures complete immersion of the solid sample in the solvent and provides a sufficient volume for effective mass transfer.

This table is presented for illustrative purposes only and is based on general principles of UAE for hydrophobic compounds. Actual experimental validation would be required to determine the true optimal conditions for this compound.

Table 2: Illustrative Data on Extraction Efficiency from a Hypothetical Solid Matrix

Extraction MethodSolventTime (min)Temperature (°C)Recovery (%)RSD (%) (n=3)
MacerationEthyl Acetate1202575.24.5
Soxhlet ExtractionHexane3606992.53.1
UAE (Optimized) Ethyl Acetate 30 45 95.8 2.8

The data in this table is hypothetical and serves to illustrate the potential advantages of an optimized UAE method over traditional extraction techniques in terms of efficiency and time. It does not represent the results of actual experiments performed on this compound.

Further research and empirical studies are necessary to establish validated and optimized protocols for the ultrasonic-assisted extraction of this compound from specific solid substrates. Such studies would need to be followed by robust analytical quantification using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to accurately determine extraction efficiency and recovery rates.

Environmental Research and Degradation Studies of Methoxyacetic Acid Esters

Biodegradation Pathways and Environmental Persistence of Long-Chain Esters

The environmental persistence of Methoxyacetic acid, pentadecyl ester, is primarily governed by the susceptibility of its ester linkage to biotic and abiotic degradation processes. The biodegradation of esters generally proceeds via enzymatic hydrolysis, which cleaves the ester bond to yield an alcohol and a carboxylic acid. In the case of this compound, this initial step would produce pentadecanol and methoxyacetic acid.

The methoxyacetic acid portion introduces a different set of considerations. While short-chain carboxylic acids are typically readily biodegradable, the presence of the methoxy (B1213986) group can influence the degradation pathway and rate.

Table 1: General Biodegradation Trends of Long-Chain Alcohols (as a proxy for Pentadecanol)

Chain LengthBiodegradation Rate (10 days)Notes
Up to C16CompleteGenerally considered readily biodegradable. wikipedia.org
C16 to C1862% to 76%Slower degradation compared to shorter chains. wikipedia.org
Greater than C18~37%Significantly reduced biodegradability. wikipedia.org

Detection and Distribution in Environmental Compartments

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile organic compounds like long-chain esters in environmental samples. unlv.edu For analysis, the compound would typically be extracted from the environmental matrix (e.g., soil or water) using an appropriate solvent. The extract is then concentrated and injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the chromatographic column, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the fragmented molecules. unlv.edu

The distribution of this compound, in the environment would be governed by its physicochemical properties. With a long pentadecyl chain, the molecule is expected to be hydrophobic and have a low water solubility. This suggests that if released into an aquatic environment, it would likely partition to sediment and suspended organic matter. nih.gov In soil, its mobility would be limited due to strong adsorption to soil organic carbon. nih.gov Its volatility is expected to be low, limiting its distribution in the atmosphere.

Mechanistic Studies of Environmental Transformation Processes

The primary environmental transformation process for this compound, is expected to be the hydrolysis of the ester bond. This can occur through two main mechanisms: abiotic hydrolysis and microbial (enzymatic) hydrolysis.

Abiotic Hydrolysis: This is a chemical process where the ester is cleaved by reaction with water. The rate of abiotic hydrolysis is dependent on pH and temperature. While possible, for many long-chain esters, the rate of abiotic hydrolysis under typical environmental pH conditions (around neutral) is generally slow compared to microbial degradation. researchgate.net

Microbial (Enzymatic) Hydrolysis: This is the dominant degradation pathway in most biologically active environments. Microorganisms such as bacteria and fungi produce enzymes called esterases or lipases that catalyze the cleavage of ester bonds. frontiersin.org The degradation of phthalate (B1215562) esters, for example, is initiated by the action of esterases to form the corresponding phthalate isomer and alcohol. nih.gov A similar mechanism is expected for this compound, where microbial esterases would hydrolyze the compound to pentadecanol and methoxyacetic acid. The enzymatic degradation process involves the adsorption of the enzyme onto the substrate's surface, followed by the catalytic hydrolysis of the ester linkage. nih.gov

The structure of the ester, including the length of the alkyl chain and the nature of the acid moiety, can influence the rate of enzymatic hydrolysis. The long pentadecyl chain of this compound, may affect the accessibility of the ester bond to microbial enzymes.

Bioaccumulation and Trophic Transfer Potential of Related Compounds

There is no specific information on the bioaccumulation and trophic transfer potential of this compound. However, its chemical structure allows for some general predictions based on the behavior of similar long-chain, hydrophobic compounds.

The bioaccumulation potential of a chemical is often related to its octanol-water partition coefficient (Kow), which is a measure of its hydrophobicity. Compounds with high log Kow values tend to partition into the fatty tissues of organisms. Given its long pentadecyl (C15) alkyl chain, this compound, is expected to have a high log Kow and therefore a potential for bioaccumulation.

However, it is also important to consider the organism's ability to metabolize the compound. If this compound, is readily hydrolyzed in an organism to the more water-soluble methoxyacetic acid and pentadecanol, the parent compound may not persist long enough to significantly bioaccumulate. wikipedia.org Fatty alcohols, for instance, are generally found to be effectively eliminated from the body, limiting their potential for retention and bioaccumulation. wikipedia.org

Trophic transfer refers to the movement of a contaminant up the food chain. If this compound, does bioaccumulate, there is a potential for it to be transferred to higher trophic levels. However, the extent of this transfer would depend on the rates of uptake, metabolism, and elimination in different organisms within the food web. Without specific experimental data, the bioaccumulation and trophic transfer potential of this compound, remains speculative.

Computational Chemistry and Molecular Modeling for Methoxyacetic Acid Esters

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activities. For methoxyacetic acid esters, QSAR models can be developed to predict their efficacy for various applications, such as their potential as herbicides or their interactions with biological targets. mdpi.com

QSAR studies on related compounds, such as phenoxyacetic acid-derived congeners, have demonstrated that properties like lipophilicity, polarizability, and the sum of hydrogen bond donors and acceptors are crucial in determining their biological efficacy. mdpi.com These models can predict properties like penetration through plant cuticles, skin, and the blood-brain barrier, as well as binding to human serum albumin. mdpi.com For methoxyacetic acid, pentadecyl ester, with its long alkyl chain, lipophilicity would be a particularly significant descriptor in any QSAR model.

A hypothetical QSAR model for a series of methoxyacetic acid esters might take the form of a multiple linear regression (MLR) equation:

log(1/C) = β₀ + β₁(logP) + β₂(Pol) + β₃(HD) + β₄(HA)

Where:

log(1/C) is the biological activity (e.g., inhibitory concentration).

logP is the logarithm of the octanol-water partition coefficient, representing lipophilicity.

Pol is the polarizability.

HD and HA are the number of hydrogen bond donors and acceptors, respectively.

β₀-β₄ are the regression coefficients determined from the training set of molecules.

Table 1: Hypothetical Molecular Descriptors for a Series of Methoxyacetic Acid Esters for QSAR Analysis

CompoundlogPPolarizability (ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsPredicted Activity (log(1/C))
Methoxyacetic acid, methyl ester-0.358.5031.2
Methoxyacetic acid, ethyl ester0.1510.3031.8
Methoxyacetic acid, butyl ester1.1513.9032.5
Methoxyacetic acid, octyl ester3.1521.1033.9
Methoxyacetic acid, dodecyl ester5.1528.3035.1
This compound6.6533.7035.9

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unpad.ac.id This technique is instrumental in understanding the interactions between methoxyacetic acid esters and their biological targets, such as enzymes or receptors.

For instance, in studies of other ester compounds as enzyme inhibitors, molecular docking has been used to visualize how these molecules fit into the active site of the target protein. nih.gov Key interactions, such as hydrogen bonding between the carbonyl group of the ester and amino acid residues in the active site, can be identified. nih.gov Lipophilic interactions between the alkyl chain of the ester and hydrophobic pockets of the enzyme are also crucial for binding affinity. nih.gov

In the case of this compound, its long pentadecyl chain would be expected to engage in significant hydrophobic interactions within a target's binding site. Molecular docking could be employed to predict its binding mode and affinity to a variety of enzymes, such as lipases or proteases, providing a rationale for its biological activity.

Table 2: Hypothetical Docking Results of Methoxyacetic Acid Esters with a Target Protein

LigandBinding Energy (kcal/mol)Key Interacting Residues
Methoxyacetic acid, methyl ester-4.5Tyr82, Ser120
Methoxyacetic acid, ethyl ester-5.1Tyr82, Ser120, Leu154
Methoxyacetic acid, butyl ester-6.2Tyr82, Ser120, Leu154, Phe210
Methoxyacetic acid, octyl ester-7.8Tyr82, Ser120, Leu154, Phe210, Val287
Methoxyacetic acid, dodecyl ester-9.1Tyr82, Ser120, Leu154, Phe210, Val287, Ile301
This compound-10.3Tyr82, Ser120, Leu154, Phe210, Val287, Ile301, Trp334

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. pnrjournal.com Methods like Density Functional Theory (DFT) can provide valuable information about the geometry, charge distribution, and reactivity of methoxyacetic acid esters. researchgate.net

These calculations can be used to determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. A smaller gap suggests that the molecule is more reactive. For this compound, quantum chemical calculations can help in understanding its stability and potential reaction pathways.

Furthermore, these calculations can provide insights into bond lengths, bond angles, and vibrational frequencies, which can be correlated with experimental spectroscopic data. researchgate.net The electrostatic potential surface can also be mapped to identify regions of the molecule that are electron-rich or electron-poor, indicating sites for potential electrophilic or nucleophilic attack.

Table 3: Hypothetical Quantum Chemical Properties of this compound

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap8.0 eV
Dipole Moment2.1 D
C=O Bond Length1.21 Å
C-O-C Bond Angle115°

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Interactions in Biological Milieu

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. rug.nl For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and its interactions with its environment, such as a solvent or a biological membrane.

In a biological milieu, the long pentadecyl chain of the ester will likely have a significant impact on its behavior. MD simulations can be used to model the insertion and orientation of the molecule within a lipid bilayer, providing insights into its potential to act as a membrane-active agent. These simulations can also reveal how the molecule interacts with water molecules and ions in an aqueous environment.

By simulating the ester in complex with a target protein, MD can provide a dynamic view of the ligand-protein interactions, complementing the static picture provided by molecular docking. fip.org These simulations can help in assessing the stability of the binding pose and identifying key residues that are important for maintaining the interaction.

In Silico Design and Prediction of Novel Methoxyacetic Acid Ester Derivatives with Targeted Functionalities

The insights gained from QSAR, molecular docking, quantum chemical calculations, and MD simulations can be leveraged for the in silico design of novel methoxyacetic acid ester derivatives with enhanced or targeted functionalities. nih.gov By understanding the structure-activity relationships, new molecules with improved biological efficacy can be designed.

For example, if a particular biological activity is found to be dependent on the length of the alkyl chain, new esters with different chain lengths can be designed and their properties predicted computationally before embarking on their synthesis. Similarly, if a specific interaction with a target protein is desired, modifications can be made to the ester to enhance this interaction. For instance, introducing functional groups that can form additional hydrogen bonds or stronger hydrophobic interactions could lead to derivatives with higher binding affinities. nih.gov

This computational-driven approach to drug discovery and materials science allows for the rapid screening of a large number of virtual compounds, saving time and resources in the experimental discovery process.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying methoxyacetic acid, pentadecyl ester in complex plant or synthetic mixtures?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5MS). The compound elutes at a retention time of ~28.821 minutes (varies by instrument) and exhibits a molecular ion peak at m/z 300 . Validate identification by comparing with reference spectra and quantifying via internal standards. For structural confirmation, supplement with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve ester and methoxy group signals.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Ventilation : Perform reactions in a fume hood with adequate airflow to prevent vapor accumulation .
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators if aerosolization occurs .
  • Waste Management : Absorb spills with inert materials (e.g., sand) and dispose of contaminated waste according to hazardous chemical protocols .

Q. How can researchers synthesize this compound?

  • Synthetic Route : React methoxyacetic acid with pentadecanol (1:1 molar ratio) under acid catalysis (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) in anhydrous toluene. Reflux at 110–120°C for 6–8 hours, monitoring progress via thin-layer chromatography (TLC). Purify via silica gel column chromatography (hexane:ethyl acetate gradient) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

  • Case Example : While one study notes anti-proliferative effects via NLR pathway inhibition , another highlights membrane stabilization in erythrocytes .
  • Resolution Strategies :

  • Dose-Response Analysis : Test across a broad concentration range (nM–mM) to identify biphasic effects.
  • Cell-Type Specificity : Compare outcomes in cancer cell lines (e.g., HeLa) vs. primary erythrocytes.
  • Mechanistic Studies : Use CRISPR knockouts (e.g., NLRP3−/− cells) or inhibitors to isolate pathway contributions .

Q. What experimental designs are optimal for investigating the anti-inflammatory mechanisms of this compound?

  • Approaches :

  • In Vitro Models : Treat LPS-stimulated macrophages and quantify pro-inflammatory cytokines (IL-1β, TNF-α) via ELISA.
  • Pathway Mapping : Perform RNA-seq or phosphoproteomics to identify suppressed inflammatory cascades (e.g., NF-κB, MAPK) .
  • In Vivo Validation : Use murine models of inflammation (e.g., carrageenan-induced paw edema) with dose escalation (10–100 mg/kg) .

Q. How can researchers address challenges in isolating this compound from natural extracts for pharmacological studies?

  • Optimization Strategies :

  • Extraction : Employ sequential solvent partitioning (hexane → ethyl acetate) to enrich lipophilic esters.
  • Purification : Use preparative HPLC with a C18 column (acetonitrile:water mobile phase) to resolve co-eluting compounds .
  • Yield Enhancement : Scale-up biomass (e.g., plant material) or optimize synthetic routes for higher purity (>95%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.